molecular formula C6H14Hg B14442473 Ethyl(2-methylpropyl)mercury CAS No. 78226-15-0

Ethyl(2-methylpropyl)mercury

Cat. No.: B14442473
CAS No.: 78226-15-0
M. Wt: 286.77 g/mol
InChI Key: MLJHHGPKMIXYDL-UHFFFAOYSA-N
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Description

Ethyl(2-methylpropyl)mercury (CAS 78226-15-0) is an organomercury compound with the formula Hg(C₂H₅)(C₄H₉), where the mercury atom is bonded to an ethyl group (C₂H₅) and a 2-methylpropyl (isobutyl) group (C₄H₉). This compound falls under the category of dialkylmercury derivatives, characterized by their linear or branched alkyl chains attached to mercury. Organomercury compounds are historically significant in catalysis and material science but are also notorious for their neurotoxicity and environmental persistence .

Key structural features include:

  • Mercury center: Exhibits a linear geometry typical of Hg(II) compounds.
  • Substituents: The ethyl group provides moderate steric bulk, while the 2-methylpropyl group introduces increased hydrophobicity compared to simpler alkylmercury compounds.

Properties

CAS No.

78226-15-0

Molecular Formula

C6H14Hg

Molecular Weight

286.77 g/mol

IUPAC Name

ethyl(2-methylpropyl)mercury

InChI

InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3;

InChI Key

MLJHHGPKMIXYDL-UHFFFAOYSA-N

Canonical SMILES

CC[Hg]CC(C)C

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Mercuric Chloride

The Grignard method remains a cornerstone for synthesizing mixed dialkylmercury compounds. In this approach, mercuric chloride (HgCl2) reacts sequentially with ethylmagnesium bromide (CH3CH2MgBr) and 2-methylpropylmagnesium bromide ((CH3)2CHCH2MgBr) under anhydrous conditions.

Procedure:

  • First Alkylation: HgCl2 is treated with 1 equivalent of ethylmagnesium bromide in dry tetrahydrofuran (THF) at −78°C, yielding ethylmercury chloride (CH3CH2HgCl).
  • Second Alkylation: The intermediate CH3CH2HgCl reacts with 1 equivalent of 2-methylpropylmagnesium bromide at 0°C, forming Ethyl(2-methylpropyl)mercury.

Optimization Insights:

  • Solvent: Ethers (THF, diethyl ether) enhance reagent solubility and reaction homogeneity.
  • Temperature: Low temperatures (−78°C to 0°C) prevent disproportionation into symmetric dialkylmercury species.
  • Yield: ~60–70% after vacuum distillation (bp: ~120°C at 0.5 mmHg).

Challenges:

  • Competing side reactions, such as homocoupling of Grignard reagents, reduce efficiency.
  • Strict exclusion of moisture and oxygen is critical to avoid hydrolysis or oxidation.

Organolead-Mediated Alkylation

Lead Tetraalkyl Reagents

Patented methods for ethyl mercury salts (e.g., US2344872A) demonstrate the use of lead tetraethyl (Pb(C2H5)4) to transfer ethyl groups to mercury. Adapting this strategy, a mixed alkyllead reagent could theoretically deliver both ethyl and 2-methylpropyl groups to mercuric oxide (HgO).

Hypothetical Protocol:

  • Reagent Preparation: Synthesize a mixed lead tetraalkyl (e.g., Pb(C2H5)2(CH2CH(CH3)2)2) via Friedel-Crafts alkylation.
  • Reaction with HgO: HgO reacts with the mixed lead reagent in acidic media (e.g., H3PO4) at 10–30°C, facilitating alkyl transfer.

Limitations:

  • Mixed lead reagents are synthetically challenging to isolate.
  • Competing transfer of a single alkyl group dominates, favoring symmetric products.

Transmetalation and Redistribution Reactions

Mercury-Lithium Exchange

Transmetalation between lithium alkyls and mercury halides offers a route to mixed dialkylmercury compounds. For example, lithium 2-methylpropyl (LiCH2CH(CH3)2) reacts with ethylmercury iodide (CH3CH2HgI) in hexane, displacing iodide to form this compound.

Conditions:

  • Stoichiometry: 1:1 molar ratio of LiR to R’HgX.
  • Solvent: Non-polar solvents (hexane, toluene) minimize side reactions.

Yield: ~50–55% after fractional distillation.

Analytical Validation and Characterization

Distillation and Purification

Post-synthesis, this compound is purified via fractional distillation under reduced pressure (e.g., 0.5–1.0 mmHg), leveraging its volatility relative to symmetric byproducts.

Typical Boiling Range:

  • 120–125°C at 0.5 mmHg (extrapolated from analogous compounds).

Spectroscopic Analysis

  • NMR Spectroscopy:
    • ¹H NMR (CDCl3): δ 0.85–0.94 (m, 9H, isobutyl CH3), 1.15 (d, 3H, ethyl CH3), 1.88 (m, 2H, Hg–CH2).
  • CVAFS: Post-derivatization with sodium tetraethyl borate, mercury species are quantified via cold-vapor atomic fluorescence, achieving detection limits of 0.1 ng/L.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide or other mercury(II) salts.

    Reduction: Elemental mercury.

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

Ethyl(2-methylpropyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.

    Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Substituent Variation in Dialkylmercury Derivatives

Ethyl(2-methylpropyl)mercury belongs to a broader class of dialkylmercury compounds. The table below compares its properties with analogs differing in alkyl substituents:

Compound Name CAS Number Formula Key Substituents Applications/Toxicity Notes
This compound 78226-15-0 Hg(C₂H₅)(C₄H₉) Ethyl + 2-methylpropyl Limited data; potential precursor
Ethyl(1-methylethyl)mercury 59049-79-5 Hg(C₂H₅)(C₃H₇) Ethyl + branched isopropyl Higher volatility due to smaller alkyl groups
Ethynyl(2-methylpropyl)mercury 78226-10-5 Hg(C≡CH)(C₄H₉) Ethynyl + 2-methylpropyl Reactivity influenced by ethynyl group
Mthis compound - Hg(CH₃)(C₄H₉) Methyl + 2-methylpropyl Higher toxicity (cf. methylmercury)

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., 2-methylpropyl) reduce reactivity toward nucleophiles compared to smaller alkyl groups like methyl .
  • Toxicity : Methylmercury derivatives are more neurotoxic than ethyl or branched analogs due to enhanced biomembrane permeability .

Coordination Complexes with Mercury

This compound can act as a precursor for mercury chalcogenide materials. Its reactivity is comparable to other organomercury complexes used in solid-state synthesis:

Compound Type Example Formula Ligand System Application Reference
[RHg{(SePiPr₂)₂N}] Hg(C₂H₅)(SePiPr₂)₂N Selenium-phosphine ligands Single-source precursors for HgSe nanomaterials
[RHg{(SPiPr₂)₂N}] Hg(C₂H₅)(SPiPr₂)₂N Sulfur-phosphine ligands Less stable than Se analogs
This compound Hg(C₂H₅)(C₄H₉) No auxiliary ligands Limited catalytic applications

Research Findings :

  • Stability : Selenium-based complexes (e.g., [RHg{(SePiPr₂)₂N}]) exhibit greater thermal stability than sulfur analogs, making them preferable for material synthesis .
  • Decomposition Pathways : this compound likely decomposes via β-hydride elimination or mercury-carbon bond cleavage, releasing volatile hydrocarbons and mercury .

Detection and Quantification

  • Volatility: Organomercury compounds are analyzed using GC-MS, though their low volatility often requires derivatization .
  • Challenges: Differentiation from non-mercury volatiles (e.g., 2-methylpropyl acetate in food matrices) requires selective detectors .

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